molecular formula C8H16Cl2N4 B2662060 3-Methyl-3-(1H-1,2,4-triazol-5-yl)piperidine;dihydrochloride CAS No. 2416236-58-1

3-Methyl-3-(1H-1,2,4-triazol-5-yl)piperidine;dihydrochloride

Cat. No.: B2662060
CAS No.: 2416236-58-1
M. Wt: 239.14
InChI Key: VMLRMVKKLVMTPX-UHFFFAOYSA-N
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Description

3-Methyl-3-(1H-1,2,4-triazol-5-yl)piperidine;dihydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-(1H-1,2,4-triazol-5-yl)piperidine;dihydrochloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.

    Attachment to Piperidine: The triazole ring is then attached to the piperidine moiety through a nucleophilic substitution reaction. This step often requires the use of a suitable base and a solvent such as dimethylformamide or acetonitrile.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-(1H-1,2,4-triazol-5-yl)piperidine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazole ring to its dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation Products: Triazole oxides.

    Reduction Products: Dihydrotriazoles.

    Substitution Products: Alkylated or acylated triazole derivatives.

Scientific Research Applications

3-Methyl-3-(1H-1,2,4-triazol-5-yl)piperidine;dihydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent.

    Materials Science: The compound is used in the synthesis of polymers and coordination complexes.

    Biological Research: It serves as a probe in biochemical assays to study enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 3-Methyl-3-(1H-1,2,4-triazol-5-yl)piperidine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or modulate receptor function. The piperidine moiety enhances the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1H-1,2,4-triazole: A simpler triazole derivative with similar chemical properties.

    1-Phenyl-1H-1,2,3-triazole: Another triazole derivative with a phenyl group instead of a piperidine moiety.

    3-Amino-5-methylthio-1H-1,2,4-triazole: A triazole derivative with an amino and methylthio group.

Uniqueness

3-Methyl-3-(1H-1,2,4-triazol-5-yl)piperidine;dihydrochloride is unique due to the presence of both the triazole and piperidine moieties, which confer distinct chemical and biological properties. The dihydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry.

Properties

IUPAC Name

3-methyl-3-(1H-1,2,4-triazol-5-yl)piperidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4.2ClH/c1-8(3-2-4-9-5-8)7-10-6-11-12-7;;/h6,9H,2-5H2,1H3,(H,10,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWXXXMKVNJLHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNC1)C2=NC=NN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2416236-58-1
Record name 3-methyl-3-(1H-1,2,4-triazol-3-yl)piperidine dihydrochloride
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